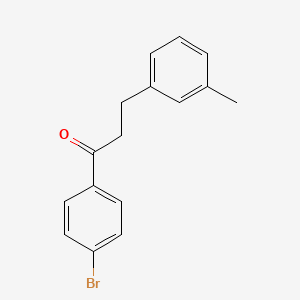

4'-Bromo-3-(3-methylphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4'-Bromo-3-(3-methylphenyl)propiophenone is a brominated propiophenone derivative. While the specific compound is not directly studied in the provided papers, related bromophenols and brominated aromatic compounds are investigated for various properties and reactivities. These studies provide insights into the behavior of brominated aromatic compounds, which can be extrapolated to understand the characteristics of 4'-Bromo-3-(3-methylphenyl)propiophenone.

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve palladium-catalyzed reactions, as seen in the study of 2-hydroxy-2-methylpropiophenone, which undergoes arylation with aryl bromides to yield tetraarylethanes and phenylisochromanones . Although the specific synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone is not detailed, similar palladium-catalyzed methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques and X-ray diffraction, as demonstrated in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . The compound was analyzed using FT-IR, UV-Vis, and XRD, providing detailed information on its molecular geometry and intermolecular interactions. These techniques could similarly be used to analyze the molecular structure of 4'-Bromo-3-(3-methylphenyl)propiophenone.

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions. The reactivity of such compounds can be influenced by the presence of bromine, which is an electron-withdrawing group. The study of copper(II) and oxido-vanadium(IV) complexes of a brominated phenol derivative shows how these metals coordinate with the brominated ligand . This suggests that 4'-Bromo-3-(3-methylphenyl)propiophenone could also form complexes with metals, altering its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are diverse. For instance, bromophenols isolated from red algae exhibit potent antioxidant activity, as shown in cellular assays . Additionally, the electrochromic behavior of a brominated dithienothiophene derivative was studied, revealing its potential for color-switching applications . These studies indicate that 4'-Bromo-3-(3-methylphenyl)propiophenone may also possess unique physical and chemical properties worthy of investigation.

Wissenschaftliche Forschungsanwendungen

Bromophenol Derivatives and Their Biological Activities : Bromophenol derivatives, including compounds structurally related to 4'-Bromo-3-(3-methylphenyl)propiophenone, have been isolated from various natural sources, such as red algae Rhodomela confervoides. These derivatives have been studied for their potential biological activities. Although specific activities related to 4'-Bromo-3-(3-methylphenyl)propiophenone were not identified, the study of similar bromophenol compounds has revealed insights into their potential applications. For example, some bromophenol derivatives have been evaluated for their anticancer properties and antioxidant activities, although certain compounds were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).

Synthesis of Pharmaceutical Intermediates : Research has also focused on the synthesis techniques of compounds structurally akin to 4'-Bromo-3-(3-methylphenyl)propiophenone, which serve as important intermediates in pharmaceutical manufacturing. For instance, the synthesis of 4-benzyloxy propiophenone, which shares a similar propiophenone core structure, has been optimized through liquid-liquid-liquid phase-transfer catalysis. This method enhances the selectivity and efficiency of the synthesis process, contributing to greener chemical practices by minimizing waste. Such advancements highlight the importance of propiophenone derivatives in the synthesis of active pharmaceutical ingredients (APIs) (Yadav & Sowbna, 2012).

Antioxidant and Anticancer Activities of Bromophenol Derivatives : Further research on bromophenol derivatives has demonstrated significant antioxidant and anticancer activities. Methylated and acetylated derivatives of natural bromophenols have been synthesized and shown to ameliorate oxidative damage and induce apoptosis in cancer cells, indicating their potential as therapeutic agents. These findings suggest a broader application of bromophenol derivatives, including those related to 4'-Bromo-3-(3-methylphenyl)propiophenone, in drug development for various diseases (Dong et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJITOSGOSLRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644070 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(3-methylphenyl)propiophenone | |

CAS RN |

898790-61-9 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)